4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17693876
InChI: InChI=1S/C8H7ClN4O2/c1-2-12-8-5(3-11-12)7(9)6(4-10-8)13(14)15/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C8H7ClN4O2
Molecular Weight: 226.62 g/mol

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC17693876

Molecular Formula: C8H7ClN4O2

Molecular Weight: 226.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C8H7ClN4O2
Molecular Weight 226.62 g/mol
IUPAC Name 4-chloro-1-ethyl-5-nitropyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C8H7ClN4O2/c1-2-12-8-5(3-11-12)7(9)6(4-10-8)13(14)15/h3-4H,2H2,1H3
Standard InChI Key UKXXVHNHIRFRGO-UHFFFAOYSA-N
Canonical SMILES CCN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-]

Introduction

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine class. This compound is characterized by its bicyclic structure, which includes both pyrazole and pyridine rings. The presence of a chloro group, an ethyl group, and a nitro group on the pyrazolo ring enhances its reactivity and influences its pharmacological properties.

Synthesis Methods

The synthesis of 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be achieved through various methods, primarily involving the reaction of substituted pyridines and pyrazoles. One efficient approach involves a three-component reaction using salicylic aldehydes, β-keto esters, and 5-aminopyrazoles in the presence of catalysts such as iron(III) chloride. This method allows for good yields and mild reaction conditions.

Potential Therapeutic Uses

  • Drug Development: The compound represents an interesting candidate for further exploration in drug discovery programs aimed at developing novel therapeutic agents due to its unique structural features and reactivity profile.

  • Biological Activities: Modifications at various positions on the pyrazolo ring can significantly affect biological activity, with substituents at positions 3 and 6 often influencing anti-inflammatory properties.

Mechanism of Action

  • The mechanism typically involves interaction with biological targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro enhances binding affinity by stabilizing charged intermediates during interactions with biomolecules.

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